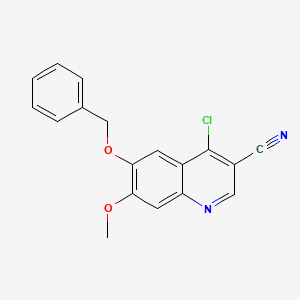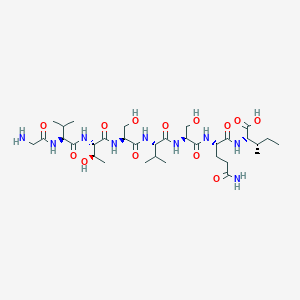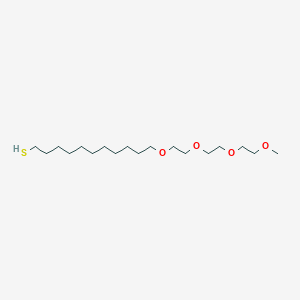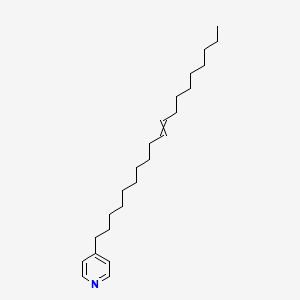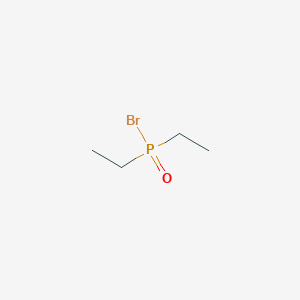
Diethylphosphinic bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylphosphinic bromide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two ethyl groups and a bromine atom. This compound is of significant interest due to its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethylphosphinic bromide can be synthesized through the reaction of diethylphosphinic acid with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(C2H5)2P(O)H+Br2→(C2H5)2P(O)Br+HBr
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: Diethylphosphinic bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form diethylphosphinic acid or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of diethylphosphine.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Lithium aluminum hydride and other hydride donors are effective.
Major Products:
Diethylphosphinic Acid: Formed through oxidation.
Diethylphosphine: Formed through reduction.
Substituted Phosphinic Compounds: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Diethylphosphinic bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethylphosphinic bromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The phosphorus atom can form bonds with various nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl groups attached to the phosphorus atom.
Comparación Con Compuestos Similares
Diethylphosphinic Acid: Similar in structure but lacks the bromine atom.
Diethylphosphine: A reduced form of diethylphosphinic bromide.
Triethylphosphine: Contains an additional ethyl group compared to this compound.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in various chemical transformations that are not possible with its analogs.
Propiedades
Número CAS |
603932-63-4 |
|---|---|
Fórmula molecular |
C4H10BrOP |
Peso molecular |
185.00 g/mol |
Nombre IUPAC |
1-[bromo(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C4H10BrOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
Clave InChI |
JVQNKZPGPIESSJ-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)
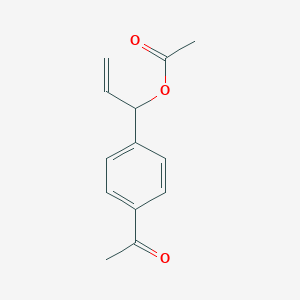
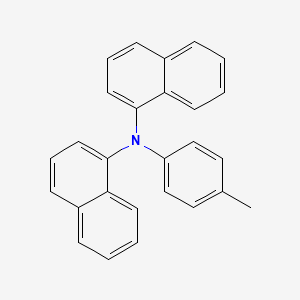
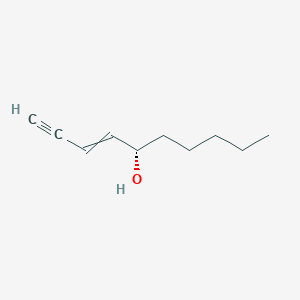
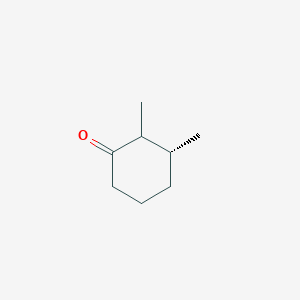
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
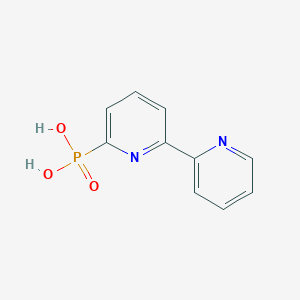
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
